5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one
描述
属性
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(12)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPBUVRISRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the cyclopropylmethyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to achieve selective bromination at the 5-position. The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The presence of the cyclopropylmethyl group allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Cyclopropylmethyl Halides: Used for introducing the cyclopropylmethyl group.
Potassium Carbonate: Common base used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(cyclopropylmethyl)pyrimidin-2(1H)-one derivatives.
科学研究应用
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of pyrimidine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
Comparison with Similar Compounds
The following table compares 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one with structurally related pyrimidinones and pyridinones, emphasizing substituent effects, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The cyclopropylmethyl group in the target compound confers rigidity and resistance to oxidative metabolism compared to flexible alkyl chains (e.g., methyl, ethyl) .
Synthetic Considerations: Oxidative aromatization using activated carbon and O₂ (yields: 70–78%) is effective for brominated pyrimidinones but may require optimization for bulky substituents like cyclopropylmethyl . Fluorinated analogs (e.g., 2-fluorobenzyl) may necessitate halogen-compatible catalysts to avoid dehalogenation .
Biological and Pharmacological Implications :
- Bromine at position 5 is conserved across analogs, suggesting its role as a critical pharmacophore or cross-coupling site for further modifications.
- The tetrahydropyran-2-yl group in NSC 97839 enhances solubility via hydrogen bonding, a trait absent in the target compound .
Commercial and Research Utility :
生物活性
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a cyclopropylmethyl group attached to the nitrogen atom of the pyrimidinone ring. This unique structure may influence its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in specific cancer cell lines.
- Enzyme Inhibition : It may interact with key enzymes, affecting metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Target Interaction : The bromine atom and cyclopropylmethyl group may enhance binding affinity to specific receptors or enzymes.
- Pathway Modulation : By inhibiting certain pathways, the compound could alter cellular responses, leading to therapeutic effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidinones, including this compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity against both Gram-negative and Gram-positive bacteria.
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation. The following table summarizes the results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may induce apoptosis and affect cell cycle progression, making it a candidate for further anticancer drug development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | Lacks cyclopropylmethyl group | Moderate antimicrobial activity |
| 1-(Cyclopropylmethyl)pyrimidin-2(1H)-one | Lacks bromine atom | Limited anticancer activity |
The presence of both the bromine atom and cyclopropylmethyl group in this compound enhances its reactivity and biological effectiveness compared to these analogs.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+2] cycloaddition or alkylation of pyrimidinone precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in acetonitrile . Cyclopropylmethyl substitution is introduced via nucleophilic displacement with cyclopropylmethyl halides in the presence of a base (e.g., K₂CO₃) . Yield optimization (60–75%) requires strict control of temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from brominated byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm cyclopropylmethyl integration (e.g., δ 0.5–1.5 ppm for cyclopropane protons) and pyrimidinone carbonyl resonance (δ 160–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0 for C₈H₉BrN₂O) .
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., cyclopropane ring strain effects) .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotational isomerism or residual solvents, necessitating repeated recrystallization .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors relevant to its structural analogs (e.g., kinase inhibition assays). Use fluorescence polarization or SPR to measure binding affinity (Kd) . For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) . Compare results with structurally similar compounds (e.g., 5-Bromo-1-methylpyridin-2-ones) to identify substituent-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, DMSO concentration). Standardize protocols:
- Use <0.1% DMSO to avoid solvent interference.
- Validate target selectivity via counter-screens against off-target proteins (e.g., CYP450 isoforms) .
- Apply computational docking (AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values .
Example: Conflicting kinase inhibition data may reflect differential binding to active vs. inactive conformations .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Address rapid hepatic clearance by:
- Structural modification : Replace the cyclopropylmethyl group with bulkier substituents (e.g., tetrahydropyran) to hinder CYP3A4 oxidation .
- Prodrug design : Introduce ester or carbamate prodrug moieties at the pyrimidinone oxygen to enhance plasma stability .
- In vitro microsomal assays : Monitor t₁/₂ in human liver microsomes (HLM) with/without NADPH cofactors. A t₁/₂ < 30 min indicates high metabolic liability .
Q. How can researchers design derivatives to enhance target specificity while minimizing off-target effects?
- Methodological Answer : Use SAR-guided synthesis:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance π-stacking with kinase ATP pockets .
- Substituent effects : Compare cyclopropylmethyl vs. benzyl groups using free-energy perturbation (FEP) calculations to predict affinity changes .
- Selectivity profiling : Screen derivatives against a panel of 100+ kinases to identify isoform-specific inhibitors (e.g., JAK2 vs. JAK3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
